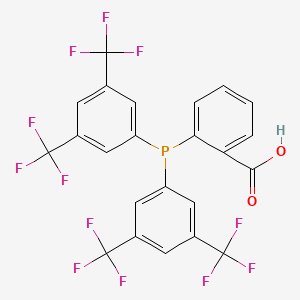
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid is a complex organic compound characterized by the presence of trifluoromethyl groups and a phosphino group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)phenylboronic acid, which is then subjected to various coupling reactions to introduce the phosphino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphino group to phosphine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism by which 2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in catalysis .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- Bis(3,5-di(trifluoromethyl)phenyl)phosphine
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphino)benzoic acid stands out due to its combination of trifluoromethyl groups and a phosphino group attached to a benzoic acid moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in catalysis and coordination chemistry .
Properties
Molecular Formula |
C23H11F12O2P |
|---|---|
Molecular Weight |
578.3 g/mol |
IUPAC Name |
2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylbenzoic acid |
InChI |
InChI=1S/C23H11F12O2P/c24-20(25,26)11-5-12(21(27,28)29)8-15(7-11)38(18-4-2-1-3-17(18)19(36)37)16-9-13(22(30,31)32)6-14(10-16)23(33,34)35/h1-10H,(H,36,37) |
InChI Key |
BBPBPXKSXPEJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















